molecular formula C11H13Cl2NO2 B2783974 Tert-butyl 3-amino-2,4-dichlorobenzoate CAS No. 2248346-30-5

Tert-butyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B2783974
CAS No.: 2248346-30-5
M. Wt: 262.13
InChI Key: OTYVTUOQGBXISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-2,4-dichlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-amino-2,4-dichlorobenzoate+water\text{3-amino-2,4-dichlorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-amino-2,4-dichlorobenzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-butyl 3-amino-2,4-dichlorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

  • Substituted benzoates
  • Nitro or nitroso derivatives
  • Amine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2,4-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-4-chlorobenzoate
  • Tert-butyl 3-amino-2,5-dichlorobenzoate
  • Tert-butyl 3-amino-2,4-dibromobenzoate

Uniqueness: Tert-butyl 3-amino-2,4-dichlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVTUOQGBXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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